![molecular formula C34H33BO2 B8212346 2-(10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8212346.png)
2-(10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the anthracene and fluorene moieties, along with the dioxaborolane group, makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the preparation of the spiro[anthracene-9,9’-fluorene] core, which can be achieved through a series of Friedel-Crafts alkylation reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques like column chromatography and recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions are possible, especially at the boron center, using reagents such as lithium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Lithium halides in anhydrous solvents.
Major Products
Oxidation: Quinones.
Reduction: Hydrocarbon derivatives.
Substitution: Boron-substituted derivatives.
Scientific Research Applications
2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in cancer research.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its interaction with specific molecular targets. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence various biochemical pathways. In the context of OLEDs, the compound’s electronic properties facilitate efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
- 2’-bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]
- 4’-bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]
Uniqueness
Compared to similar compounds, 2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its dioxaborolane group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and stability under various conditions.
Properties
IUPAC Name |
2-(9,9-dimethylspiro[anthracene-10,9'-fluorene]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33BO2/c1-31(2)26-15-9-11-17-28(26)34(29-18-12-10-16-27(29)31)25-14-8-7-13-23(25)24-20-19-22(21-30(24)34)35-36-32(3,4)33(5,6)37-35/h7-21H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUNODBVILMAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C(C7=CC=CC=C57)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis(dibenzo[b,d]furan-3-yl)amine](/img/structure/B8212274.png)
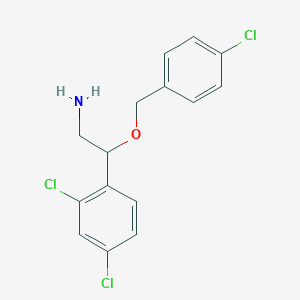
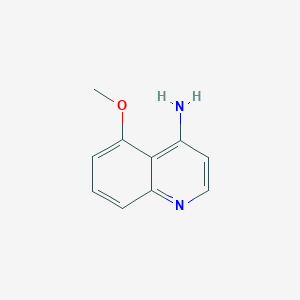
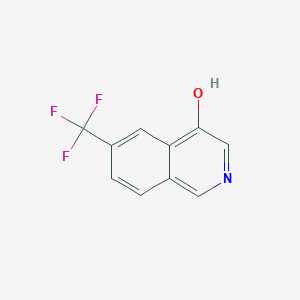
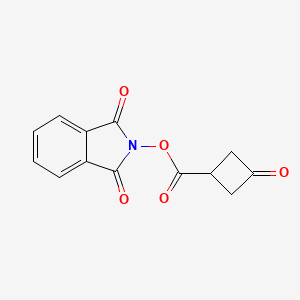
![rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B8212296.png)
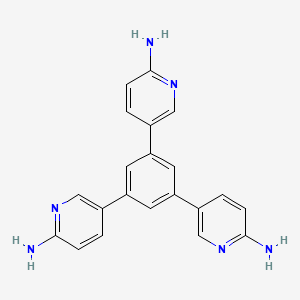
![(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B8212309.png)
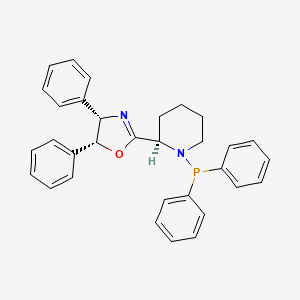
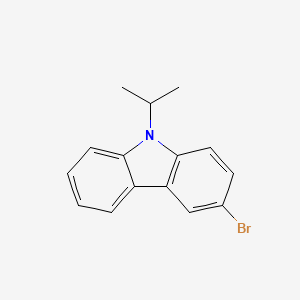
![1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B8212324.png)
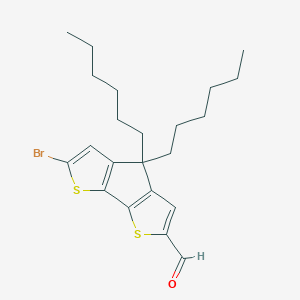
![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-hexanamide](/img/structure/B8212341.png)
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B8212350.png)
